4-Hydroxyquinoline

Vue d'ensemble

Description

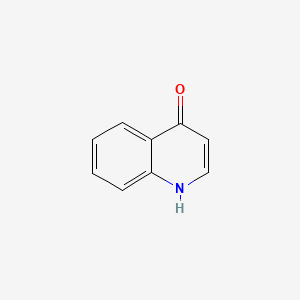

4-Hydroxyquinoline, also known as 4-quinolinol, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position of the quinoline ring. This compound is notable for its diverse biological and pharmaceutical activities, making it a valuable subject in drug research and development .

Mécanisme D'action

- 4-Hydroxyquinoline is a privileged structure with diverse biological properties . Its primary targets include:

- Inhibition of Tyrosinase : this compound reversibly inhibits tyrosinase, reducing melanin production. This selective inhibition occurs in melanocytes and melanosomes, leading to skin lightening .

- DNA Replication Inhibition : In bacteria, this compound interferes with DNA gyrase and topoisomerase IV, disrupting DNA replication .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

4-Hydroxyquinoline interacts with various enzymes, proteins, and other biomolecules. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .

Cellular Effects

This compound has demonstrated numerous biological activities, including antimicrobial, anticancer, and antifungal effects . It influences cell function by targeting microbial viability . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antibacterial activity is realized through a metal (II)-dependent mode of action possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline can be synthesized through various methods. One common approach involves the reaction of anilines with malonic acid equivalents. Another method includes the reaction of anthranilic acid derivatives . Additionally, the Niementowski quinoline synthesis is a notable method where anthranilic acids react with ketones or aldehydes to form this compound derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-4,5-dione.

Reduction: Reduction reactions can yield 4-hydroxy-1,2,3,4-tetrahydroquinoline.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical applications .

Applications De Recherche Scientifique

4-Hydroxyquinoline has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: this compound derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities. .

Industry: It is utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Comparaison Avec Des Composés Similaires

2-Hydroxyquinoline: Similar to 4-hydroxyquinoline but with the hydroxyl group at the second position.

8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.

Quinolines and Quinolones: These compounds share the quinoline scaffold and exhibit diverse biological activities, including antibacterial and antiviral properties.

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. Its derivatives are particularly valuable in drug development for their potent and selective activity against various pathogens and cancer cells .

Propriétés

IUPAC Name |

1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZDQRJGMBOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209980 | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-37-3, 611-36-9 | |

| Record name | 4(1H)-Quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 529-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

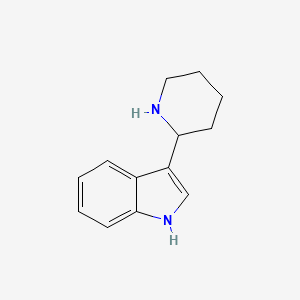

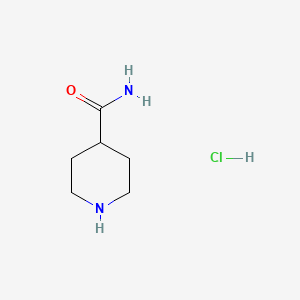

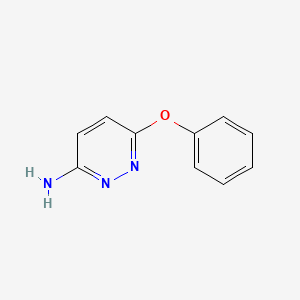

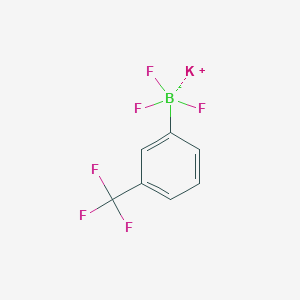

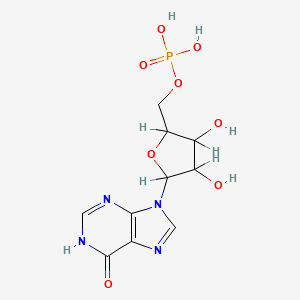

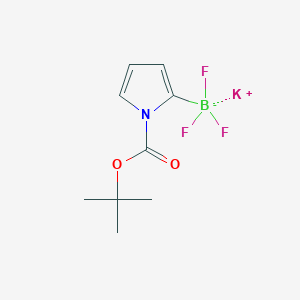

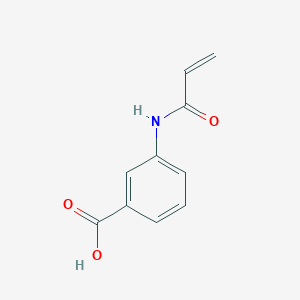

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-hydroxyquinoline derivatives act as antagonists of the inhibitory glycine receptor (GlyR)?

A1: Studies using recombinant GlyR alpha 1 subunit expressed in Xenopus laevis oocytes revealed that certain this compound derivatives, like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline, exhibit a mixed high-affinity competitive and low-affinity non-competitive antagonism of glycine currents. Conversely, derivatives like 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid and 7-trifluoromethyl-4-hydroxyquinoline demonstrate purely competitive antagonism. These findings suggest a pharmacophore model for GlyR with similarities to the proposed glycine binding site of the NMDA receptor [].

Q2: How do this compound derivatives affect electron transport in bacteria?

A2: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO), a derivative of this compound, is a potent inhibitor of respiratory electron transport. In Bacteroides ruminicola strain B14, HQNO inhibits the anaerobic reduction of fumarate by NADH. Further studies revealed that menaquinone (vitamin K₁) is an essential intermediate in this pathway, and HQNO likely exerts its inhibitory effect by interfering with menaquinone's role [].

Q3: What is the mechanism of action of this compound derivatives against Staphylococcus aureus?

A3: Pseudomonas aeruginosa secretes multiple 2-alkyl-4-(1H)-quinolones (AQ), including this compound derivatives, which exhibit antimicrobial activity against S. aureus. This activity is enhanced under iron-depleted conditions. While some AQs like PQS and HHQ act as quorum-sensing molecules, HHQ and HQNO demonstrate direct antimicrobial effects. Notably, PQS or HQNO deficient mutants overproduce HHQ, suggesting a compensatory mechanism for maintaining antimicrobial activity [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₇NO, and its molecular weight is 145.16 g/mol.

Q5: What are some key spectroscopic characteristics of this compound?

A5: Spectroscopic analysis of this compound reveals distinctive features that aid in its identification and characterization. These include:

Q6: Have there been computational studies on the interaction of this compound derivatives with biological targets?

A6: Yes, docking studies employing crystallographic data of PFV integrase with Mg²⁺ and raltegravir revealed that this compound-3-carbohydrazide derivatives bind to the integrase active site. This interaction involves chelation of the Mg²⁺ ion by the carboxylic and hydroxyl groups of the this compound-3-carbohydrazide moiety [].

Q7: How do structural modifications to the this compound scaffold affect its GlyR antagonism?

A8: Introducing chlorine or fluorine substituents at the 7-position of the this compound-3-carboxylic acid scaffold leads to mixed competitive and non-competitive GlyR antagonism. Conversely, replacing these substituents with a trifluoromethyl group results in purely competitive antagonism, highlighting the impact of substituent size and electronic properties on the mode of action [].

Q8: How does the presence of the N-oxide moiety in HQNO influence its activity compared to HHQ?

A9: While both 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and 2-heptyl-4-hydroxyquinoline (HHQ) exhibit antimicrobial activity against S. aureus, the presence of the N-oxide group in HQNO appears to confer a distinct mechanism of action. HQNO functions as a cytochrome B inhibitor, suggesting that the N-oxide moiety is crucial for this specific interaction [].

Q9: Has the anti-HIV activity of this compound-3-carbohydrazide derivatives been evaluated?

A10: Yes, these derivatives were tested for their anti-HIV-1 (NL4-3) activity in Hela cell cultures. Compounds 6d and 7e demonstrated the most potent inhibition rates (32% and 28%, respectively) at a concentration of 100 μM [].

Q10: What is known about the cytotoxicity of this compound-3-carbohydrazide derivatives?

A12: Encouragingly, the synthesized this compound-3-carbohydrazide derivatives did not exhibit significant cytotoxicity at a concentration of 100 μM in the conducted anti-HIV assays [].

Q11: What analytical techniques were used to identify and quantify 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and its metabolites?

A13: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS), and gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS), were employed to identify and quantify HQNO and its metabolites. These techniques provided detailed information about the chemical structures and abundance of the compounds in various samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)

![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)